2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17519819
InChI: InChI=1S/C9H10N4/c1-3-10-5-7-6-11-9-2-4-12-13(9)8(1)7/h2,4,6,10H,1,3,5H2
SMILES:
Molecular Formula: C9H10N4
Molecular Weight: 174.20 g/mol

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene

CAS No.:

Cat. No.: VC17519819

Molecular Formula: C9H10N4

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene -

Specification

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
IUPAC Name 2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Standard InChI InChI=1S/C9H10N4/c1-3-10-5-7-6-11-9-2-4-12-13(9)8(1)7/h2,4,6,10H,1,3,5H2
Standard InChI Key HDUZFXSUWHXBBZ-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1N3C(=CC=N3)N=C2

Introduction

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene is a complex organic compound featuring a tricyclic framework with four nitrogen atoms integrated into its structure. This unique arrangement contributes to its distinct chemical properties and potential applications in fields such as medicinal chemistry and materials science. The compound has a molecular weight of approximately 189.22 g/mol .

Related Compounds

Several compounds share structural similarities with 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene. These include:

  • 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene hydrochloride: Contains a methyl group and chloride ion, enhancing solubility due to the chloride .

  • N,N-dimethyl-2-(3,5,8-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-8-yl)ethanamine: Features a dimethylated amine with a triazole ring, potentially offering a different pharmacological profile.

  • 3,7,8,14-Tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2: Contains multiple nitrogen atoms in a larger framework, increasing complexity in nitrogen arrangement.

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene hydrochlorideC10H13ClN4Methyl group and chloride ionEnhanced solubility
N,N-dimethyl-2-(3,5,8-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-8-yl)ethanamineC12H16N6Dimethylated amine with triazole ringDifferent pharmacological profile
3,7,8,14-Tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2C10H12N8Larger framework with multiple nitrogen atomsIncreased complexity in nitrogen arrangement

Research Findings and Future Directions

While the compound shows promise due to its unique structure, further research is necessary to understand its biological effects and potential applications fully. Studies focusing on its reactivity and interactions with biological systems could provide valuable insights into its potential uses in medicine and materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator